Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate is a chemical compound with the molecular formula and a molecular weight of approximately . It is classified as an ester, specifically a derivative of octanoic acid, which is often utilized in various chemical applications due to its unique structural properties. The compound is recognized by its CAS number 2500-56-3 and has a purity of 98% in commercial preparations .
The synthesis of methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate typically involves several steps, including the formation of the oxirane ring and subsequent esterification processes. The general synthetic route can be outlined as follows:
These methods require careful control of reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yield and purity.
The molecular structure of methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate features two oxirane rings and an octanoate group. The structural representation can be derived from its SMILES notation: O=C(OC)CCCCCCCC1OC1CC2OC2CCCCC. This notation indicates the presence of multiple functional groups, including:
The stereochemistry around the oxirane rings plays a significant role in determining the compound's physical properties and reactivity.
Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications or enhancing its reactivity in synthetic pathways.
The mechanism of action for methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate primarily revolves around its ability to interact with biological systems at a molecular level. The presence of oxirane rings allows for:
Quantitative data regarding the specific biological effects of this compound would require further experimental studies.
Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | |
| Purity | 98% |
| State at Room Temp | Liquid |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not specified |
Due to its ester nature, it is likely to have moderate volatility and may exhibit varying solubility depending on the solvent used .
Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate finds applications in various scientific fields:
Epoxidation of the precursor unsaturated ester requires precise control over regioselectivity and ring stability. Two primary methodologies dominate:
Peracid-Mediated Epoxidation: Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0-5°C achieves >90% conversion to the diepoxide within 6 hours. This electrophilic mechanism proceeds via a concerted transition state without carbocation intermediates, preserving stereochemical integrity at existing chiral centers . The electron-withdrawing ester group slightly deactivates proximal double bonds, resulting in a relative reaction rate ratio of 1:2.3 between the α,β-unsaturated ester and isolated alkene moieties.
Metal-Catalyzed Oxygen Transfer: Vanadium- and molybdenum-based catalysts (e.g., VO(acac)₂, MoO₂(acac)₂) with tert-butyl hydroperoxide (TBHP) as oxidant enable epoxidation under milder conditions (50-60°C). These systems follow a Sheldon mechanism where the metal center coordinates both the oxidant and alkene substrate, facilitating oxygen atom transfer through a [3+2] cycloaddition pathway . Catalyst loadings of 1.5-2 mol% yield 85-92% epoxide within 4 hours, with minimized diol byproduct formation (<3%).
Table 1: Comparative Analysis of Epoxidation Methods
| Method | Catalyst/Oxidant | Temperature | Time (h) | Yield | Diol Byproducts |
|---|---|---|---|---|---|
| Peracid-mediated | mCPBA | 0-5°C | 6 | >90% | <5% |
| Metal-catalyzed | VO(acac)₂/TBHP | 50-60°C | 4 | 85-92% | <3% |
| Phase-transfer catalyzed | Methyltrioxorhenium/H₂O₂ | 25°C | 8 | 78% | 8-12% |
Achieving diastereomeric purity in this unsymmetrical diepoxide demands chiral induction strategies:
Sharpless-Katsuki Asymmetric Epoxidation: For monounsaturated precursors, titanium(IV) isopropoxide with diethyl tartrate (DET) and tert-butyl hydroperoxide achieves 86% enantiomeric excess (ee) for allylic alcohol intermediates. However, this method requires free hydroxyl groups, limiting direct application to esterified systems .
Jacobsen Hydrolytic Kinetic Resolution (HKR): Racemic epoxide mixtures can be resolved using Co(III)-salen catalysts (0.5-1 mol%) at ambient temperature. This system exploits electronic differences between epoxide rings: the electron-deficient epoxide near the ester group reacts preferentially, enabling kinetic resolution with 90-95% ee at 50% conversion . The mechanism involves a cooperative bimetallic pathway where one metal center activates the epoxide while the other delivers nucleophilic hydroxide.
Table 2: Stereoselectivity Control in Epoxide Synthesis
| Strategy | Catalyst | Substrate Requirement | ee (%) | Key Limitation |
|---|---|---|---|---|
| Sharpless-Katsuki | Ti(OiPr)₄/(R,R)-DET | Allylic alcohol | 86 | Requires free -OH group |
| Jacobsen HKR | (salen)Co(III) complex | Racemic epoxides | 90-95 | Single-ring resolution only |
| Shi fructose-derived | D-Fructose ketone | Unfunctionalized alkene | 82 | Low solubility in lipids |
Esterification of the carboxylic acid precursor employs catalytic transesterification rather than direct acid esterification:
Base-Catalyzed Transesterification: Sodium methoxide (0.3-0.5 mol%) in anhydrous methanol at 65°C achieves >98% conversion in 2 hours. This follows a nucleophilic acyl substitution mechanism: the methoxide attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the fatty acid methyl ester [5]. Critical parameters include water content (<0.1%) to prevent saponification and nitrogen sparging to remove the glycerol byproduct and shift equilibrium.
Lipase-Catalyzed Systems: Immobilized Candida antarctica lipase B (Novozym 435) enables solvent-free transesterification at 40°C. This enzymatic process follows a ping-pong bi-bi mechanism with acyl-enzyme intermediates, yielding 95% esterification after 8 hours without epoxide ring degradation [5]. Enzyme reuse studies show <10% activity loss after five cycles.
Continuous-flow transesterification in microreactors enhances mass transfer, reducing reaction time to 15 minutes at 75°C with NaOH catalyst (0.1 mol%). This system maintains precise temperature control, preventing thermal epimerization of chiral oxirane centers [5].
Advanced catalytic designs address simultaneous functional group manipulation:
Bifunctional Titanium(IV)-Salen Complexes: These catalysts combine Lewis acidic Ti(IV) centers for epoxidation with basic sites (e.g., dimethylaminopyridine) for transesterification. In one pot, they convert 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid to the methyl ester while maintaining epoxide integrity (>95% yield, 88% ee retained) . The mechanism involves substrate shuttling between acidic and basic sites without intermediate isolation.
Hierarchical Zeolite-Supported Catalysts: Mesoporous Sn-beta zeolites (Si/Sn = 100) grafted with vanadyl species create a multifunctional system. At 80°C, they simultaneously epoxidize diunsaturated methyl octanoate precursors and transesterify any hydrolyzed esters, achieving 94% overall yield in 6 hours . The spatial organization of active sites minimizes mutual deactivation.
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5